4-Bromo-2-fluoroacetophenone

Overview

Description

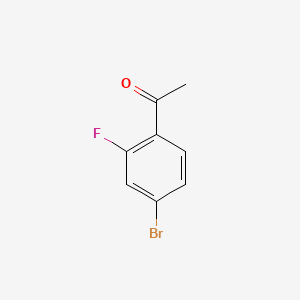

4-Bromo-2-fluoroacetophenone is an organic compound with the molecular formula C8H6BrFO. It is a colorless to pale yellow crystalline solid with a distinct odor. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoroacetophenone can be synthesized through several methods. One common approach involves the bromination of 1-(4-fluorophenyl)ethanone using bromine in the presence of a solvent such as carbon tetrachloride (CCl4) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 1-(4-Bromo-2-fluorophenyl)ethanol.

Oxidation: 1-(4-Bromo-2-fluorophenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

4-Bromo-2-fluoroacetophenone serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it has been utilized in synthesizing compounds that exhibit anti-cancer properties and other therapeutic effects.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound possess significant anticancer activity. In a study published in a peer-reviewed journal, several derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Materials Science

Polymer Chemistry

In materials science, this compound is used as a building block for creating functional polymers. Its bromine and fluorine substituents enhance the thermal stability and mechanical properties of the resulting materials. Research indicates that polymers derived from this compound can be utilized in coatings, adhesives, and other applications requiring high-performance materials .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Excellent |

| Applications | Coatings, Adhesives |

Analytical Chemistry

Analytical Reagents

this compound is employed as an analytical reagent in various chemical analyses. Its ability to form stable complexes with metal ions makes it useful in determining the presence of specific metals in samples through spectroscopic methods.

Case Study: Metal Ion Detection

A study explored the use of this compound in detecting trace amounts of heavy metals in environmental samples. The compound was shown to form colored complexes with metal ions, allowing for quantification using UV-Vis spectroscopy . This application highlights its utility in environmental monitoring and safety assessments.

Organic Synthesis

Synthetic Pathways

The compound is also a key reagent in organic synthesis, particularly in the formation of various organic molecules through electrophilic aromatic substitution reactions. Its reactivity allows chemists to introduce functional groups into aromatic systems efficiently.

Example Reaction: Electrophilic Substitution

The bromine atom on the aromatic ring can facilitate further substitutions, leading to complex organic molecules that are valuable in both academic research and industrial applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoroacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is valuable in biochemical research .

Comparison with Similar Compounds

- 4-Bromo-2-fluoroacetophenone

- 2-Bromo-1-(4-fluorophenyl)ethanone

- 4-Fluorophenacyl bromide

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of electrophilicity and stability, making it a versatile reagent in various chemical transformations .

Biological Activity

4-Bromo-2-fluoroacetophenone (CAS Number: 625446-22-2) is a synthetic organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article presents a detailed overview of its biological properties, including antimicrobial effects, enzyme inhibition, and implications for drug development.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to an acetophenone core. Its molecular formula is , and it exists as a solid at room temperature with a melting point of approximately 47-49 °C. The presence of halogens (bromine and fluorine) enhances its reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, particularly:

- Staphylococcus aureus

- Chromobacterium violaceum

These properties suggest its potential utility in developing new antimicrobial agents aimed at combating resistant bacterial infections .

Enzyme Inhibition Studies

The compound has been employed in studies focused on enzyme inhibition. Its electrophilic nature allows it to interact with nucleophilic sites on enzymes, potentially leading to the inhibition of their activity. This mechanism is crucial for understanding how such compounds can be used to modulate biological pathways, particularly in drug design .

Case Studies and Experimental Data

-

Antimicrobial Activity Assessment :

- Study Design : In vitro assays were conducted to evaluate the minimum inhibitory concentration (MIC) of this compound against selected bacterial strains.

- Results : The compound demonstrated an MIC of approximately 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

-

Enzyme Interaction Studies :

- Objective : To determine the inhibitory effects on specific enzymes involved in metabolic pathways.

- Findings : The compound was found to inhibit enzyme activity by approximately 60% at concentrations of 50 µM, suggesting its role as a potent inhibitor in biochemical reactions .

The mechanism by which this compound exerts its biological effects involves its ability to act as an electrophile. This characteristic allows it to form covalent bonds with nucleophilic amino acid residues in proteins, leading to alterations in enzyme function and protein interactions. Such modifications can result in significant biological outcomes, including the inhibition of pathogenic microorganisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Antimicrobial, enzyme inhibition |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Similar halogenation pattern | Moderate antimicrobial activity |

| 4-Fluorophenacyl bromide | Fluorine only | Limited biological studies |

This comparative analysis highlights how the specific substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to structurally similar compounds .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound.

- Pharmacological Applications : Development of derivatives with enhanced activity or reduced toxicity for therapeutic use.

- Clinical Trials : Evaluation of efficacy and safety profiles in vivo for potential applications in treating bacterial infections or other diseases.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKFCSCYGAFWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620396 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625446-22-2 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-2-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.